![molecular formula C17H10F6N4O2 B13368944 1-(2-pyridinyl)-N-[4-(trifluoromethoxy)phenyl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide](/img/structure/B13368944.png)
1-(2-pyridinyl)-N-[4-(trifluoromethoxy)phenyl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Pyridinyl)-N-[4-(trifluoromethoxy)phenyl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide is a complex organic compound that features a pyrazole ring substituted with pyridinyl, trifluoromethoxyphenyl, and trifluoromethyl groups
Métodos De Preparación
The synthesis of 1-(2-pyridinyl)-N-[4-(trifluoromethoxy)phenyl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. The reaction conditions often involve refluxing in ethanol or another suitable solvent.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via radical trifluoromethylation, which involves the use of trifluoromethylating agents such as trifluoromethyl phenyl sulfone under visible light irradiation.
Attachment of the Pyridinyl and Trifluoromethoxyphenyl Groups: These groups can be introduced through nucleophilic substitution reactions, where the pyrazole ring is reacted with the appropriate pyridinyl and trifluoromethoxyphenyl halides under basic conditions.
Industrial production methods may involve optimizing these steps to improve yield and reduce costs, often using continuous flow reactors and other advanced techniques.
Análisis De Reacciones Químicas
1-(2-Pyridinyl)-N-[4-(trifluoromethoxy)phenyl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyridinyl and pyrazole rings, using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol using reducing agents like lithium aluminum hydride.
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles such as amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(2-Pyridinyl)-N-[4-(trifluoromethoxy)phenyl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 1-(2-pyridinyl)-N-[4-(trifluoromethoxy)phenyl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl and trifluoromethoxy groups enhance the compound’s binding affinity and selectivity for these targets, leading to modulation of their activity. The exact pathways involved depend on the specific biological context and the molecular targets being studied .
Comparación Con Compuestos Similares
1-(2-Pyridinyl)-N-[4-(trifluoromethoxy)phenyl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide can be compared with other similar compounds, such as:
1-(2-Pyridinyl)-N-[4-(trifluoromethyl)phenyl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide: This compound lacks the trifluoromethoxy group, which may result in different chemical and biological properties.
1-(2-Pyridinyl)-N-[4-(methoxy)phenyl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide: The methoxy group in place of the trifluoromethoxy group can lead to differences in reactivity and biological activity.
1-(2-Pyridinyl)-N-[4-(trifluoromethoxy)phenyl]-5-methyl-1H-pyrazole-4-carboxamide: The absence of the trifluoromethyl group can affect the compound’s stability and interactions with molecular targets.
The uniqueness of this compound lies in its combination of trifluoromethyl and trifluoromethoxy groups, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C17H10F6N4O2 |
|---|---|
Peso molecular |
416.28 g/mol |
Nombre IUPAC |
1-pyridin-2-yl-N-[4-(trifluoromethoxy)phenyl]-5-(trifluoromethyl)pyrazole-4-carboxamide |
InChI |
InChI=1S/C17H10F6N4O2/c18-16(19,20)14-12(9-25-27(14)13-3-1-2-8-24-13)15(28)26-10-4-6-11(7-5-10)29-17(21,22)23/h1-9H,(H,26,28) |
Clave InChI |
LDDKRRIPBSNVLR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=NC(=C1)N2C(=C(C=N2)C(=O)NC3=CC=C(C=C3)OC(F)(F)F)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[2-(1,3-benzodioxol-5-yl)-4-oxo-3-phenoxy-1-azetidinyl]-9b-(methylsulfanyl)-1,4,5,9b-tetrahydro-2H-azeto[2,1-a]isoquinolin-2-one](/img/structure/B13368861.png)
![1-[(4,5-Dichloro-2-methylphenyl)sulfonyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B13368864.png)
![6-(1,3-Benzodioxol-5-yl)-3-(3-methyl-1-benzofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13368865.png)
![3-(1-Benzofuran-2-yl)-6-(3-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13368872.png)
![2-[1-(1H-tetraazol-1-ylmethyl)cyclohexyl]-N-(3-[1,2,4]triazolo[4,3-a]pyridin-3-ylpropyl)acetamide](/img/structure/B13368875.png)
![1-[(5-Chloro-2-ethoxy-4-methylphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B13368883.png)
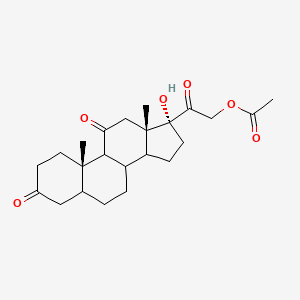
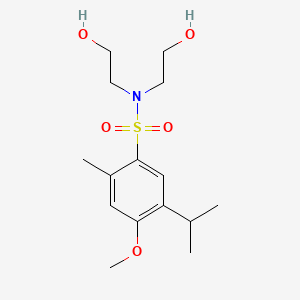
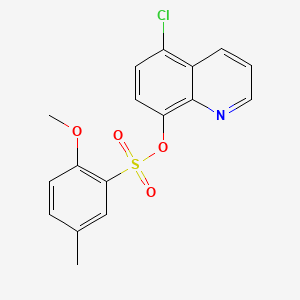
![4-methyl-5-[3-(propan-2-yl)-1H-pyrazol-5-yl]-4H-1,2,4-triazole-3-thiol](/img/structure/B13368927.png)
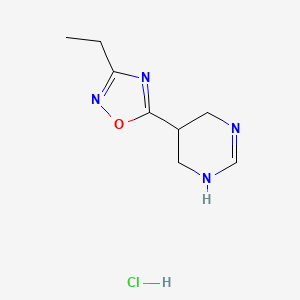
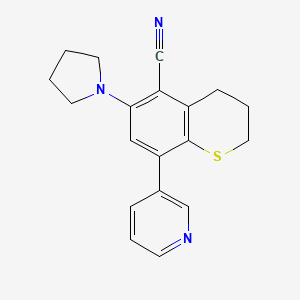
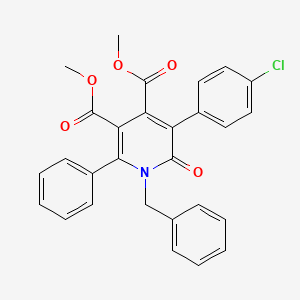
![N-[2-amino-6-(2-thienyl)-4-pyrimidinyl]-N-[2-(4-morpholinyl)ethyl]amine](/img/structure/B13368935.png)
